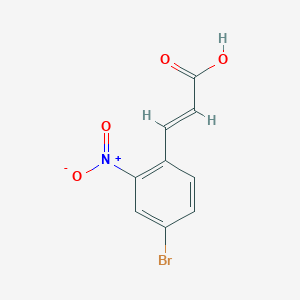

4-Bromo-2-nitrocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-nitrocinnamic acid is an organic compound belonging to the class of nitro compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the bromine atom.

Major Products Formed

Oxidation: Various carboxylic acids and ketones.

Reduction: Amino derivatives of cinnamic acid.

Substitution: Substituted cinnamic acid derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-Bromo-2-nitrocinnamic acid has several scientific research applications:

Coordination Chemistry: Used to synthesize zinc (II) complexes that show significant DNA interaction and enzyme inhibition properties.

Corrosion Inhibition: Studied as a corrosion inhibitor in chloride solutions for steel.

Antioxidant Effects: Related compounds have shown antioxidative properties, extending the lifespan of model organisms.

Tyrosinase Inhibition: Investigated for its inhibitory effects on the enzyme tyrosinase, relevant for pigmentation disorder treatments.

Mesogenic and Optical Properties: Esters of 4-nitrocinnamic acids exhibit mesogenic and optical properties, useful in liquid crystal displays and optical devices.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-nitrocinnamic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase by binding to the active site and preventing substrate access.

DNA Interaction: Zinc (II) complexes of the compound show strong electrostatic binding with DNA, affecting its function and stability.

Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidative properties.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrocinnamic acid

- 2-Bromo-4’-nitroacetophenone

- Yttrium 4-nitrocinnamate

Uniqueness

4-Bromo-2-nitrocinnamic acid is unique due to its combination of bromine and nitro functional groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications such as enzyme inhibition and DNA interaction studies.

Actividad Biológica

4-Bromo-2-nitrocinnamic acid (BNCA) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of BNCA, supported by various case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group on the cinnamic acid backbone. Its molecular formula is C10H8BrNO4, and it exhibits both hydrophilic and lipophilic properties, which may contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that nitro-substituted cinnamic acids possess significant antimicrobial properties. A study indicated that 4-nitrocinnamic acid derivatives showed varying levels of activity against different bacterial strains. For instance, 4-nitrocinnamic acid exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values ranging from 61 µM to 258 µM depending on the strain .

| Compound | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| 4-Nitrocinnamic Acid | 61 µM | >6.0 mM |

| 3-Nitrocinnamic Acid | 172 µM | >6.0 mM |

| This compound | TBD | TBD |

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. BNCA has been evaluated for its tyrosinase inhibitory activity. A study showed that certain brominated cinnamic acid derivatives exhibited potent tyrosinase inhibition, with IC50 values significantly lower than that of standard inhibitors like kojic acid .

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 16.69 |

| BNCA | TBD |

| Other Brominated Derivatives | <16.69 |

3. Anti-inflammatory Effects

The anti-inflammatory potential of BNCA has also been investigated. Nitro compounds are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of nuclear factor kappa B (NF-kB) activation . This suggests that BNCA may be beneficial in treating inflammatory conditions.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various nitro-substituted cinnamic acids, including BNCA, against multiple drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with nitro groups showed enhanced activity, suggesting a potential role in tuberculosis treatment .

- Tyrosinase Inhibition Mechanism : A kinetic analysis using Lineweaver-Burk plots revealed that BNCA acts as a mixed-type inhibitor of tyrosinase, forming a reversible enzyme-inhibitor complex . This finding supports its potential use in cosmetic formulations aimed at skin lightening.

Propiedades

IUPAC Name |

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.